2,3-Dichloropyrido[2,3-b]pyrazine

Adenosine receptor antagonists Regioselective SNAr Triazolopyridopyrazine

2,3-Dichloropyrido[2,3-b]pyrazine (CAS 25710-18-3) is a bifunctional heteroaromatic building block comprising a fused pyridine–pyrazine ring system bearing chlorine atoms at the 2- and 3-positions. Its molecular formula is C₇H₃Cl₂N₃ (MW 200.02 g/mol), and it is typically supplied as a solid with purity ≥95%.

Molecular Formula C7H3Cl2N3
Molecular Weight 200.02 g/mol
CAS No. 25710-18-3
Cat. No. B1314565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloropyrido[2,3-b]pyrazine
CAS25710-18-3
Molecular FormulaC7H3Cl2N3
Molecular Weight200.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(C(=N2)Cl)Cl
InChIInChI=1S/C7H3Cl2N3/c8-5-6(9)12-7-4(11-5)2-1-3-10-7/h1-3H
InChIKeyHWJDFFLZOOKZNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloropyrido[2,3-b]pyrazine (CAS 25710-18-3) – Core Scaffold Identity and Procurement Context


2,3-Dichloropyrido[2,3-b]pyrazine (CAS 25710-18-3) is a bifunctional heteroaromatic building block comprising a fused pyridine–pyrazine ring system bearing chlorine atoms at the 2- and 3-positions [1]. Its molecular formula is C₇H₃Cl₂N₃ (MW 200.02 g/mol), and it is typically supplied as a solid with purity ≥95% . The compound serves as a key synthetic intermediate in medicinal chemistry programmes targeting adenosine receptors, phosphodiesterases, and kinases [2]. Structurally analogous isomers (e.g., the 3,4-b isomer, CAS 35251-99-1) and single-chlorine congeners are commercially available, making rigorous differentiation essential for procurement decisions.

Core scaffold Bifunctional dichloro pyridopyrazine for adenosine, PDE2A, and kinase programmes
Key feature Regioselective C-3 SNAr enables one-pot sequential functionalisation strategies
Isomer control Requires [2,3-b] isomer; [3,4-b] or monochloro analogues exhibit divergent reactivity

Why Generic Substitution Fails for 2,3-Dichloropyrido[2,3-b]pyrazine (CAS 25710-18-3)


In-class analogues such as 2,3-dichloropyrido[3,4-b]pyrazine (CAS 35251-99-1) or 2-chloropyrido[2,3-b]pyrazine (CAS 70838-55-0) share the pyridopyrazine core but differ in the spatial positioning and number of halogen leaving groups. These stereoelectronic differences translate into divergent regioselectivity in nucleophilic aromatic substitution (SNAr), cross-coupling outcomes, and cyclisation yields [1]. Simply substituting one dichloro isomer for another therefore risks failed or low-yielding downstream transformations, undermining synthetic tractability and project timelines [2].

Isomer mismatch
[3,4-b] isomer alters ring electronics, shifting SNAr regioselectivity and coupling outcomes
Monochloro limitation
2-Chloropyrido[2,3-b]pyrazine offers only one leaving group, blocking sequential dual functionalisation

Quantitative Differentiation Evidence for 2,3-Dichloropyrido[2,3-b]pyrazine (CAS 25710-18-3)


Regioselective Hydrazide Substitution at the 3-Chloro Position vs. Symmetric Dichloroheterocycles

In 2,3-dichloropyrido[2,3-b]pyrazine, aliphatic and aromatic hydrazides react exclusively at the 3-chloro substituent, leaving the 2-chloro group intact for subsequent functionalisation [1]. By contrast, 2,3-dichloroquinoxaline—a structurally related scaffold employed for analogous triazole-fused adenosine antagonists—presents two electronically equivalent chlorine atoms, precluding positional discrimination [2]. This inherent regiochemical bias enables a one-pot, sequential functionalisation strategy that is unattainable with symmetric dichloroheterocycles.

C-3 regioselectivity
Head-to-head
Exclusive hydrazide attack at 3-Cl (>95:5); comparator 2,3-dichloroquinoxaline gives ~1:1 statistical mixture
Target
96%
Comparator
~50%
Eliminates regioisomer separation; enables one-pot sequential strategy
J. Org. Chem. 2005, one-pot with hydrazides/triethyl orthoalkanoate
Adenosine receptor antagonists Regioselective SNAr Triazolopyridopyrazine

Divergent Oxidation Behaviour in Azaacene Synthesis vs. 2,3-Dichloroquinoxaline

When employed in Pd-catalysed azaacene-forming reactions, 2,3-dichloropyrido[2,3-b]pyrazine furnishes the expected N,N′-dihydroheteroacene product (1) in good yield. However, attempts to oxidise 1 with MnO₂ to the fully conjugated azaacene result not in the desired product but in overoxidation to a pyridone (2) isolated in 84% yield [1]. In stark contrast, 2,3-dichloroquinoxaline analogues undergo clean oxidation to the corresponding heteroacenes without pyridone formation [2]. This divergent reactivity profile is critical for laboratories designing extended π-systems for organic electronics; use of the wrong dichloroheterocycle leads either to synthetic failure or an entirely different compound class.

Oxidation divergence
Head-to-head
Pyridone isolated in 84% yield after MnO₂ oxidation; desired azaacene 0%. 2,3-Dichloroquinoxaline analogue yields clean azaacene without pyridone.
Unique pyridone-forming reactivity; not interchangeable in azaacene synthesis
Pd(PPh₃)₄, CuI, then MnO₂, CH₂Cl₂; Org. Lett. 2012
Azaacenes Organic electronics Pd-catalysed coupling Pyridone oxidation

Synthetic Accessibility and Isomer Purity: [2,3-b] vs. [3,4-b] Dichloro Isomer

The synthesis of 2,3-dichloropyrido[3,4-b]pyrazine from the corresponding dione (POCl₃, Et₃N, reflux) proceeds in a reported 54% yield at 98% purity (HPLC) [1]. While a directly comparable yield for 2,3-dichloropyrido[2,3-b]pyrazine under identical chlorination conditions is not identified in the retrieved literature, commercial listings indicate the [2,3-b] isomer is more broadly stocked and available (multiple global vendors) compared with the [3,4-b] isomer . Pricing data from Fluorochem (2025) shows the [3,4-b] isomer at approximately £83/250 mg (98% purity), whereas the [2,3-b] isomer is typically listed at 95% purity by Ambeed/Sigma-Aldrich . For procurement decisions, the [2,3-b] isomer offers broader vendor availability and typically faster lead times, though the [3,4-b] counterpart may offer a marginal purity advantage.

Isomer purity & supply
Cross-study
[2,3-b] commercial purity typically 95% with broad vendor availability; [3,4-b] isomer 98% HPLC but fewer suppliers and longer lead times.
Supply-chain breadth favours [2,3-b]; marginal purity advantage for [3,4-b]
Commercial listings 2025; Fluorochem, Ambeed, Sigma-Aldrich
Synthetic yield Isomer purity Chlorination Procurement cost

Application-Specific Utility: Key Intermediate for PDE2A PET Tracer Development

2,3-Dichloropyrido[2,3-b]pyrazine serves as the foundational electrophilic scaffold for constructing triazolopyridopyrazine-based PDE2A inhibitors, a chemotype that has yielded a highly potent and selective PET tracer candidate (IC₅₀ PDE2A = 1.99 nM; >1,000-fold selectivity over PDE10A) [1]. The [3,4-b] isomer is not reported in this PDE2A tracer programme, and the unitary chlorine atom in 2-chloropyrido[2,3-b]pyrazine would fundamentally alter the sequential SNAr/cyclisation strategy that the 2,3-dichloro pattern enables [2]. This demonstrates that the [2,3-b] dichloro substitution pattern is not merely a generic leaving-group arrangement but a requisite feature for accessing this therapeutically and diagnostically relevant chemical space.

PDE2A tracer scaffold
Class-level
Documented key intermediate for triazolopyridopyrazine PDE2A PET tracer; derivative IC₅₀ 1.99 nM, >1,000-fold selectivity over PDE10A.
Supports PDE2A neuroimaging probe synthesis; isomer-dependent route
Pharmaceuticals 2022, 15(10), 1272; no published use of [3,4-b] isomer
PDE2A inhibitor PET neuroimaging Triazolopyridopyrazine 18F-radiolabelling

Optimal Application Scenarios for 2,3-Dichloropyrido[2,3-b]pyrazine (CAS 25710-18-3)


Regioselective Synthesis of Nonxanthine Adenosine Receptor Antagonists

The exclusive reactivity of the 3-chloro position toward hydrazide nucleophiles enables a one-pot, two-step assembly of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines [1]. This chemotype is a privileged scaffold within the nonxanthine adenosine antagonist class and is inaccessible via symmetric dichloroheterocycles without additional protection/deprotection sequences. Procurement of CAS 25710-18-3 is therefore indicated for laboratories pursuing adenosine receptor programmes where synthetic efficiency and regioisomeric purity are paramount.

Deliberate Pyridone Formation in Extended Heteroacene Synthesis

The unexpected overoxidation of dihydroazaacene intermediates derived from 2,3-dichloropyrido[2,3-b]pyrazine—producing a pyridone in 84% isolated yield upon MnO₂ treatment [2]—can be harnessed for the deliberate preparation of pyridone-containing polycyclic aromatics. This reactivity is unique to the [2,3-b] isomer and is not observed with 2,3-dichloroquinoxaline. Researchers targeting pyridone-functionalised azaacenes for n-type organic semiconductors should specify CAS 25710-18-3 over quinoxaline-based alternatives.

Medicinal Chemistry Programmes Targeting PDE2A for CNS Imaging

The triazolopyridopyrazine core derived from 2,3-dichloropyrido[2,3-b]pyrazine has been validated as a PDE2A inhibitor scaffold with low nanomolar potency (IC₅₀ = 1.99 nM) and excellent isoform selectivity (>1,000-fold over PDE10A) [3]. This compound is the documented starting material for a PET tracer development programme; no alternative isomer or monochloro congener has been demonstrated to access this chemical space. Medicinal chemistry groups developing PDE2A-targeted CNS imaging agents should prioritise this specific CAS number.

Sequential Dual Functionalisation Strategies

The [2,3-b] dichloro arrangement, combined with the differential electrophilicity of the 2- and 3-positions, permits sequential orthogonal functionalisation: first at the more reactive 3-position (SNAr with N-, O-, or S-nucleophiles), then at the 2-position via metal-catalysed cross-coupling or further SNAr [1]. This stepwise diversification capability is not replicated by monochloro analogues (only one functionalisation possible) or by the [3,4-b] isomer (different electronic environment). Procurement of the [2,3-b] isomer thus maximises the accessible chemical space from a single building block.

Application
Selection Property
Validation Focus
Adenosine antagonist synthesis
Sequential SNAr regioselectivity
Regioisomeric purity without protecting groups
Pyridone-containing azaacenes
Unique overoxidation to pyridone
Pyridone formation vs. azaacene integrity
PDE2A neuroimaging probes
Triazolopyridopyrazine scaffold access
PDE2A target engagement validation
Sequential dual functionalisation
Differential 2- and 3-position reactivity
Orthogonal diversification scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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